

N-(2-Benzoyl-4-chlorophenyl)formamide

molecular formula and weight

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Compound of Interest

Compound Name: *N*-(2-Benzoyl-4-chlorophenyl)formamide

Cat. No.: B057594

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Technical Guide: N-(2-Benzoyl-4-chlorophenyl)formamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Benzoyl-4-chlorophenyl)formamide is a chemical intermediate belonging to the benzophenone class of compounds. Benzophenones are a significant scaffold in medicinal chemistry, found in numerous naturally occurring and synthetic molecules with a wide range of biological activities. This technical guide provides a comprehensive overview of the molecular properties, proposed synthesis, analytical methodologies, and potential biological relevance of **N-(2-Benzoyl-4-chlorophenyl)formamide**, serving as a valuable resource for professionals in drug discovery and development.

Chemical and Physical Properties

N-(2-Benzoyl-4-chlorophenyl)formamide, with the CAS number 10352-28-0, possesses the following molecular characteristics:

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₀ ClNO ₂	[1]
Molecular Weight	259.69 g/mol	[2]
Canonical SMILES	<chem>C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC=O</chem>	[1]
InChIKey	DSPFYCLSZSPMTO-UHFFFAOYSA-N	[1]
Appearance	White solid (predicted)	
Melting Point	89°C	[3]
Boiling Point	504.1°C at 760 mmHg	[3]
Density	1.323 g/cm ³	[3]

Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for **N-(2-Benzoyl-4-chlorophenyl)formamide** is not readily available in the surveyed literature, a plausible and efficient method involves the N-formylation of the corresponding aniline precursor, 2-amino-5-chlorobenzophenone. Several general methods for the formylation of anilines have been reported, and a representative protocol using formic acid is detailed below.

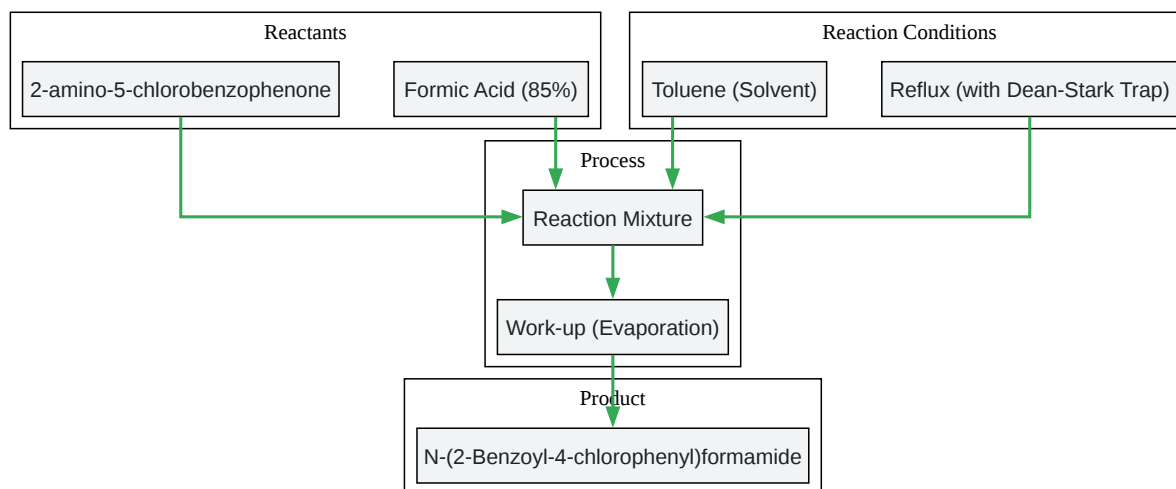
Reaction: Formylation of 2-amino-5-chlorobenzophenone.

Reagents and Materials:

- 2-amino-5-chlorobenzophenone
- Formic acid (85% aqueous solution)
- Toluene
- Dean-Stark trap
- Standard glassware for organic synthesis

Experimental Procedure:

- In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 1.0 equivalent of 2-amino-5-chlorobenzophenone in toluene.
- Add 1.0-1.2 equivalents of 85% aqueous formic acid to the solution.
- Heat the mixture to reflux and continue heating for 4-9 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).^[4] The water generated during the reaction will be collected in the Dean-Stark trap.
- Upon completion, cool the reaction mixture to room temperature.
- Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude **N-(2-Benzoyl-4-chlorophenyl)formamide** is often of sufficient purity for subsequent steps.
- If further purification is required, the residue can be purified by column chromatography on silica gel.



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Proposed synthesis workflow for **N-(2-Benzoyl-4-chlorophenyl)formamide**.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of **N-(2-Benzoyl-4-chlorophenyl)formamide**. The following parameters are based on established methods for benzophenone derivatives and can be optimized for specific analytical needs.

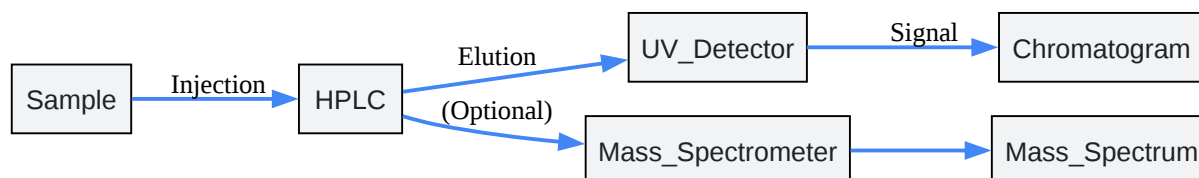
Parameter	Recommended Condition	Reference
Column	C18, 4.6 x 150 mm, 5 μ m	[5]
Mobile Phase	Acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid). A typical starting gradient could be 50:50 (v/v) acetonitrile:water.	[5][6][7]
Flow Rate	1.0 mL/min	[5]
Detection	UV at 254 nm	[5][8]
Column Temperature	30°C	
Injection Volume	10 μ L	[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for **N-(2-Benzoyl-4-chlorophenyl)formamide** is not available in the searched literature, predicted proton (^1H) and carbon- 13 (^{13}C) NMR spectra would be consistent with the structure. Key features would include signals corresponding to the aromatic protons of the two phenyl rings, the formyl proton, and the amide proton.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the expected $[\text{M}+\text{H}]^+$ ion would be observed at m/z 260.0.



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Analytical workflow for **N-(2-Benzoyl-4-chlorophenyl)formamide**.

Biological Context and Potential Significance

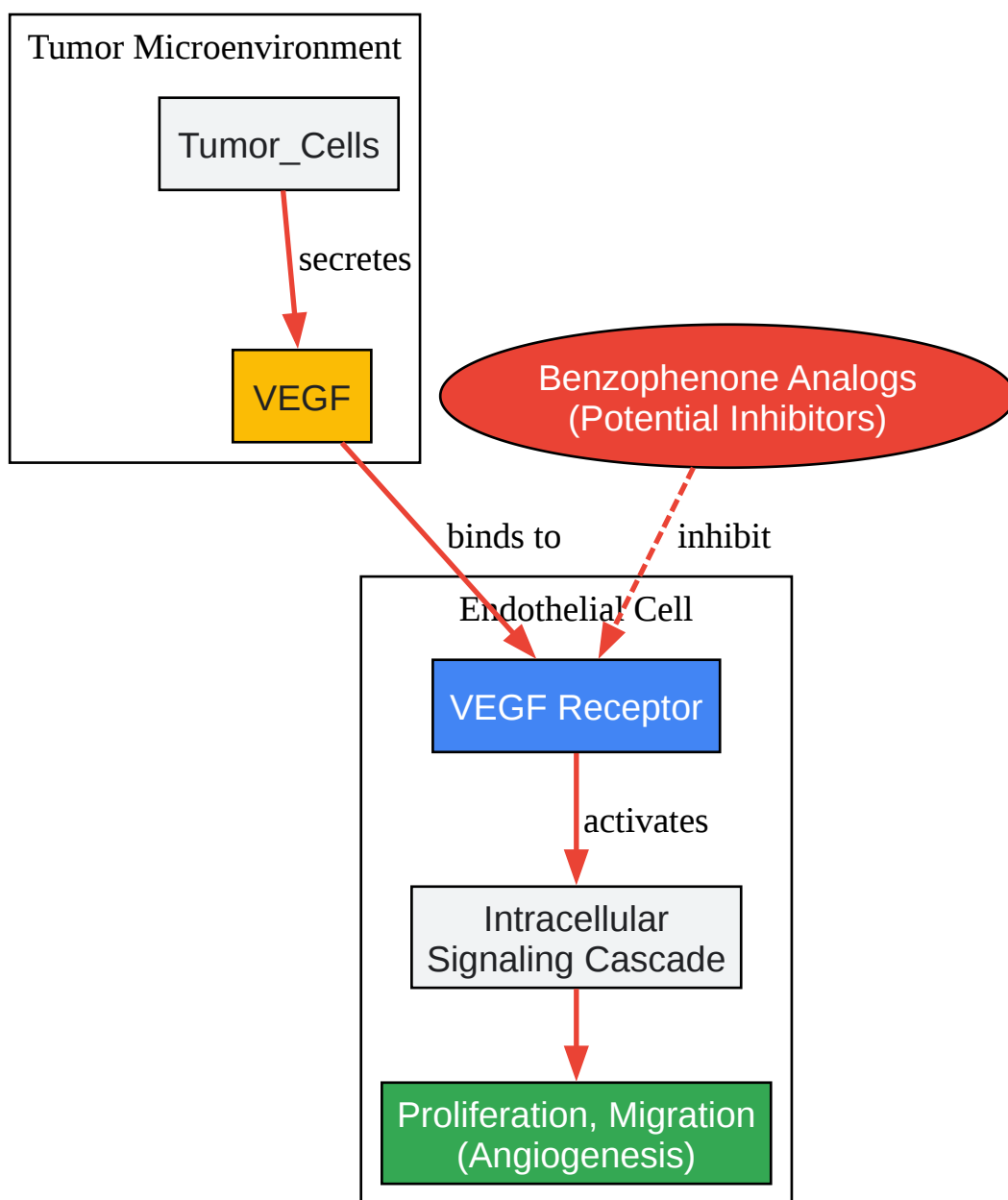
Direct studies on the biological activity of **N-(2-Benzoyl-4-chlorophenyl)formamide** have not been identified. However, its structural backbone, benzophenone, is a well-established pharmacophore with diverse biological activities. Many benzophenone derivatives have been investigated for their anti-cancer properties, with a significant focus on their role as anti-angiogenic agents.

Anti-Angiogenic Potential of Benzophenone Scaffolds

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.^[9] The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of angiogenesis.^{[9][10]}

Several studies have demonstrated that benzophenone analogs can inhibit tumor growth by targeting angiogenesis.^[11] The proposed mechanism of action for many of these compounds involves the inhibition of the VEGF pathway, leading to a reduction in neovascularization and subsequent tumor growth inhibition.^{[10][11]}

While **N-(2-Benzoyl-4-chlorophenyl)formamide** is a relatively simple molecule, it serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it is a precursor for the synthesis of compounds with potential antimalarial activity. The benzophenone core within this molecule provides a foundational structure that can be further modified to develop potent biological agents.



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Potential anti-angiogenic mechanism of benzophenone analogs.

Conclusion

N-(2-Benzoyl-4-chlorophenyl)formamide is a valuable chemical intermediate with well-defined physicochemical properties. While specific experimental data on its synthesis and biological activity are limited, this guide provides robust, literature-derived protocols and

contextual information. The established role of the benzophenone scaffold in anti-angiogenic therapies highlights the potential for this compound and its derivatives in future drug discovery efforts. This guide serves as a foundational resource for researchers aiming to explore the chemistry and therapeutic potential of this class of molecules.

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